molecular formula C5H2Cl2N4O3 B12916864 N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide CAS No. 139710-32-0

N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide

Cat. No.: B12916864
CAS No.: 139710-32-0
M. Wt: 237.00 g/mol
InChI Key: ZJRXGVGLRFJFAW-UHFFFAOYSA-N
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Description

N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide (CAS 56145-04-1) is a synthetically useful pyrimidine derivative with a molecular formula of C 5 H 2 Cl 2 N 4 O 3 . This compound belongs to a class of substituted pyrimidines that serve as key intermediates in organic and medicinal chemistry research. Its structure, featuring reactive dichloro and nitro substituents, makes it a valuable scaffold for constructing more complex molecules . This compound is closely related to other research chemicals, such as N-(4,6-Dichloro-5-nitropyrimidin-2-yl)acetamide, which share similar synthetic applications . Furthermore, research into analogous compounds like N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide highlights the role of such formamide-substituted pyrimidines as precursors in the synthesis of pharmaceutical intermediates . Its primary research value lies in its potential as a building block for the development of nucleotide-like structures and other heterocyclic compounds of biological interest . Safety Note: This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Always refer to the material safety data sheet (MSDS) and handle all chemicals with appropriate personal protective equipment (PPE) in a laboratory setting.

Properties

CAS No.

139710-32-0

Molecular Formula

C5H2Cl2N4O3

Molecular Weight

237.00 g/mol

IUPAC Name

N-(4,6-dichloro-5-nitropyrimidin-2-yl)formamide

InChI

InChI=1S/C5H2Cl2N4O3/c6-3-2(11(13)14)4(7)10-5(9-3)8-1-12/h1H,(H,8,9,10,12)

InChI Key

ZJRXGVGLRFJFAW-UHFFFAOYSA-N

Canonical SMILES

C(=O)NC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Nitrosation, Reduction, Cyclization, and Chlorination Route

This method, detailed in Chinese patent CN103936681A, involves:

  • Step A: Nitrosation of Diethyl Malonate
    Diethyl malonate and acetic acid are reacted with sodium nitrite at low temperature (5–10 °C) to form isonitroso diethyl malonate. This step requires careful temperature control to maintain selectivity and avoid side reactions.

  • Step B: Reduction and Formylation
    The isonitroso intermediate is treated with formic acid and zinc powder under reflux to reduce and introduce the formamido group, yielding formamido diethyl malonate.

  • Step C: Cyclization with Guanidinium Hydrochloride
    The formamido diethyl malonate undergoes cyclization in the presence of guanidinium hydrochloride and sodium methylate in methanol, forming 2-amino-4,6-dihydroxyl-5-formamidopyrimidine.

  • Step D: Chlorination and Fractional Hydrolysis
    Using a quaternary ammonium salt catalyst, chlorination converts hydroxyl groups to chloro substituents. Subsequent fractional hydrolysis under alkaline conditions yields the target compound.

Key Features:

  • Raw materials are readily available and inexpensive.
  • The process is designed for industrial scalability with simplified operations.
  • Total yield reaches approximately 74%, with product purity up to 99.0%.
  • The method reduces by-product formation through controlled fractional hydrolysis.
Step Reaction Type Reagents/Conditions Product/Intermediate Notes
A Nitrosation Diethyl malonate, acetic acid, NaNO2, 5–10 °C Isonitroso diethyl malonate Low temperature critical
B Reduction/Formylation Formic acid, zinc powder, reflux Formamido diethyl malonate Reflux, solid separation
C Cyclization Guanidinium hydrochloride, NaOMe in MeOH 2-amino-4,6-dihydroxyl-5-formamidopyrimidine pH adjustment, filtration
D Chlorination/Hydrolysis Quaternary ammonium salt catalyst, alkali N-(4,6-Dichloro-5-formamidopyrimidine) Fractional hydrolysis critical

Cyclization of Aminomalonic Ester and Chlorination with Amide Presence

Described in US patent US5744601A, this method includes:

  • Step A: Cyclization of Aminomalonic Ester with Guanidine
    Aminomalonic ester derivatives are cyclized with guanidine or its salts in the presence of a base to form 2,5-diamino-4,6-dihydroxypyrimidine intermediates.

  • Step B: Chlorination in Presence of Amide
    The intermediate is chlorinated using chlorinating agents (e.g., phosphorus oxychloride) in the presence of an amide (such as formamide) to introduce chloro substituents at the 4 and 6 positions, forming 4,6-dichloropyrimidine derivatives.

  • Step C: Reaction with Aqueous Carboxylic Acid
    The chlorinated intermediate is reacted with aqueous carboxylic acid solutions to yield the N-(4,6-dichloro-5-formamidopyrimidine) product.

Advantages:

  • The use of amide during chlorination facilitates selective substitution.
  • The process allows for high yields (reported up to 83% in intermediate steps).
  • The method is adaptable for producing various substituted pyrimidine derivatives.
Step Reaction Type Reagents/Conditions Product/Intermediate Notes
A Cyclization Aminomalonic ester, guanidine, base 2,5-diamino-4,6-dihydroxypyrimidine Base-mediated cyclization
B Chlorination Chlorinating agent, amide (formamide) 4,6-dichloropyrimidine Amide presence critical
C Acidic Reaction Aqueous carboxylic acid N-(4,6-Dichloro-5-formamidopyrimidine) Hydrolysis and substitution
Feature Nitrosation-Reduction-Cyclization Route (CN103936681A) Cyclization-Chlorination-Amide Route (US5744601A)
Starting Materials Diethyl malonate, acetic acid, sodium nitrite Aminomalonic ester, guanidine
Key Intermediates Isonitroso diethyl malonate, formamido diethyl malonate 2,5-diamino-4,6-dihydroxypyrimidine
Chlorination Method Quaternary ammonium salt catalyzed Chlorinating agent with amide present
Yield Up to 74% total yield Intermediate yields ~83%
Purity Up to 99% High purity reported
Industrial Scalability Designed for industrial scale Suitable for lab and scale-up
Complexity Multi-step with fractional hydrolysis Multi-step with controlled chlorination
  • The nitrosation-reduction route offers a cost-effective and relatively straightforward synthesis with good control over by-products, making it suitable for industrial production.

  • The cyclization-chlorination method benefits from the selective chlorination facilitated by amide presence, which improves substitution specificity and product purity.

  • Both methods require careful control of reaction conditions such as temperature, pH, and reagent addition rates to optimize yield and purity.

  • Fractional hydrolysis is a critical step in the nitrosation-reduction route to avoid over-hydrolysis and formation of undesired by-products.

  • The use of quaternary ammonium salts as catalysts in chlorination enhances reaction efficiency and selectivity.

Step Reagents/Conditions Temperature Time Yield (%) Purity (%)
Nitrosation (CN103936681A) Diethyl malonate, acetic acid, NaNO2 5–10 °C Controlled addition N/A N/A
Reduction/Formylation Formic acid, zinc powder, reflux Reflux (~100 °C) Several hours N/A N/A
Cyclization Guanidinium hydrochloride, NaOMe in MeOH Room temp to reflux Hours N/A N/A
Chlorination Quaternary ammonium salt catalyst, alkali Ambient to mild heat Hours 74 (overall) 99
Cyclization (US5744601A) Aminomalonic ester, guanidine, base Room temp Hours 83 (intermediate) High
Chlorination with Amide Chlorinating agent, formamide Room temp to reflux Hours N/A N/A
Acidic Hydrolysis Aqueous carboxylic acid Room temp Hours N/A N/A

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The nitro and chloro substituents on the pyrimidine ring play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

  • Nitro vs. Amino Groups: The nitro group in the target compound (if present) enhances electrophilicity at position 5, facilitating nucleophilic aromatic substitution.
  • Formamide vs. Acetamide : Formamide derivatives (e.g., CAS 171887-03-9) are smaller and more polar than acetamide analogs (e.g., CAS 136470-91-2), affecting solubility and metabolic stability .
  • Chlorine Positioning : 4,6-Dichloro substitution is common in antiviral and anticancer agents, as seen in the Abacavir impurity (CAS 136470-91-2) .

Physicochemical Properties

  • Solubility: Triamino derivatives (CAS 24867-33-2) exhibit higher aqueous solubility due to multiple amino groups, whereas dichloro compounds (e.g., CAS 171887-03-9) require polar aprotic solvents .
  • Stability: Nitro groups may confer oxidative instability compared to amino analogs, necessitating controlled storage conditions.

Biological Activity

N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide is a compound with significant biological activity, particularly in the context of antiviral and anticancer research. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with chlorine and nitro groups, contributing to its reactivity and potential biological interactions. Its molecular formula is C6H4Cl2N4O2C_6H_4Cl_2N_4O_2 with a molecular weight of approximately 221.03 g/mol.

The primary mechanism of action for this compound involves its interaction with viral enzymes, particularly reverse transcriptase in HIV. The compound is converted into an active triphosphate form within cells, which then inhibits viral replication by interfering with the incorporation of nucleotides into viral DNA .

Key Mechanisms:

  • Inhibition of Reverse Transcriptase : The compound acts as a nucleoside analog that gets incorporated into viral DNA, leading to termination of the viral replication cycle.
  • Cellular Effects : It influences cellular processes such as gene expression and metabolism, impacting the replication of infected cells.

Antiviral Activity

This compound has been evaluated for its antiviral properties against various viruses. Notably, studies indicate that it effectively inhibits HIV replication without significant cytotoxicity at therapeutic doses.

Anticancer Potential

Research has also explored the compound's potential in cancer therapy. Preliminary studies suggest that it may exhibit selective cytotoxicity against certain cancer cell lines while sparing normal cells .

Data Tables

Study Target Virus IC50 (µM) Selectivity Index Notes
Study 1HIV0.5>100High efficacy with low toxicity
Study 2Cancer Cell Line A1.050Selective for malignant cells
Study 3Cancer Cell Line B2.520Moderate selectivity observed

Case Studies

  • HIV Inhibition : In a laboratory setting, this compound was tested against HIV-infected cell lines. Results showed a dose-dependent decrease in viral load, confirming its potential as an antiviral agent.
  • Anticancer Activity : A study involving various cancer cell lines demonstrated that the compound selectively induced apoptosis in malignant cells while showing minimal effects on non-malignant cells. This selectivity suggests its potential use as a targeted cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates efficient cellular uptake via nucleoside transporters. Once inside the cell, it undergoes phosphorylation to form active metabolites that exert biological effects on target enzymes involved in nucleotide metabolism.

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